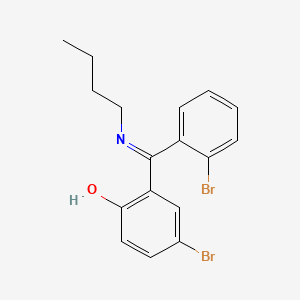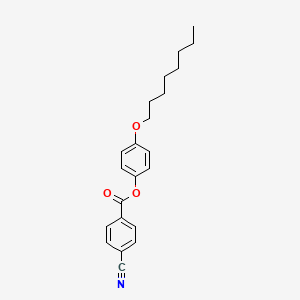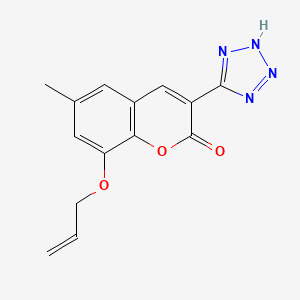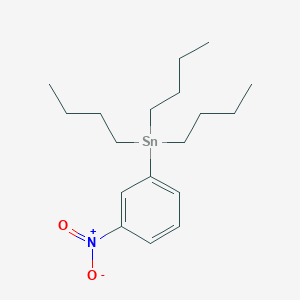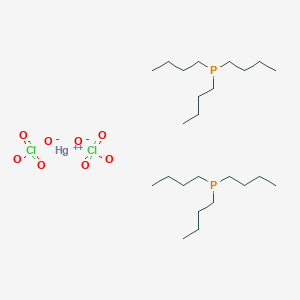
Mercury(2+);tributylphosphane;diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);tributylphosphane;diperchlorate is a chemical compound that consists of mercury in its +2 oxidation state, tributylphosphane, and diperchlorate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tributylphosphane;diperchlorate typically involves the reaction of mercury(II) perchlorate with tributylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);tributylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.
Aplicaciones Científicas De Investigación
Mercury(2+);tributylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound is used in industrial processes, including catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of Mercury(2+);tributylphosphane;diperchlorate involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can bind to specific sites on biomolecules, altering their structure and function. This interaction can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Mercury(2+);triphenylphosphane;diperchlorate
- Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tributylphosphane;diperchlorate is unique due to its specific combination of mercury, tributylphosphane, and diperchlorate. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of tributylphosphane may influence the compound’s solubility, stability, and reactivity in different chemical environments.
Propiedades
Número CAS |
77438-58-5 |
|---|---|
Fórmula molecular |
C24H54Cl2HgO8P2 |
Peso molecular |
804.1 g/mol |
Nombre IUPAC |
mercury(2+);tributylphosphane;diperchlorate |
InChI |
InChI=1S/2C12H27P.2ClHO4.Hg/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;2*2-1(3,4)5;/h2*4-12H2,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clave InChI |
OAIDOTRKTKNRBZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




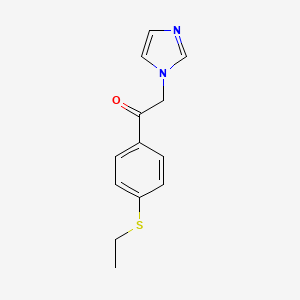
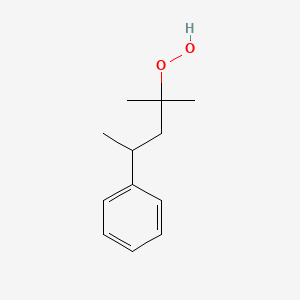
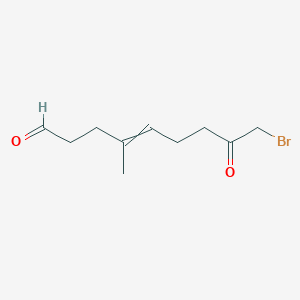
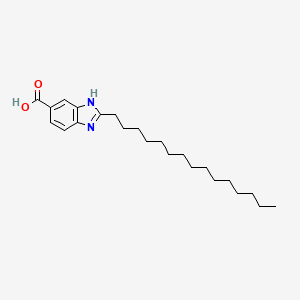
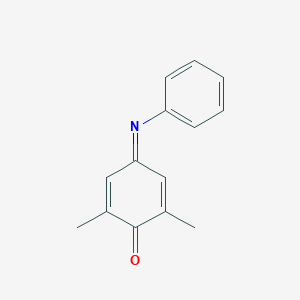
![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
